Ibuprofen Impurity K

Description

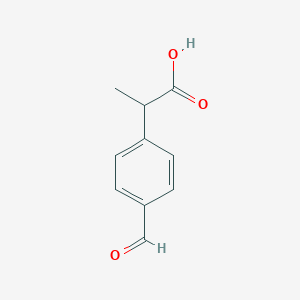

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-formylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXYHYOWEQQFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43153-07-7 | |

| Record name | 2-(4-Formylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043153077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-FORMYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600T0F0PX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Impurity K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ibuprofen Impurity K, a known degradation and process-related impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Understanding the synthesis and analytical profile of this impurity is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.

Introduction to Ibuprofen Impurity K

Ibuprofen Impurity K is chemically designated as (2RS)-2-(4-Formylphenyl)propanoic acid.[1][2][3] It is recognized as a significant impurity in Ibuprofen drug substances and products, often arising from oxidative and thermal degradation of the active pharmaceutical ingredient (API).[2][4] Its presence and concentration are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of Ibuprofen-containing medicines.

Chemical Profile:

| Parameter | Value |

| Chemical Name | (2RS)-2-(4-Formylphenyl)propanoic acid |

| Synonyms | Ibuprofen EP Impurity K, 4-Formyl-α-methylbenzeneacetic acid, 2-(p-Formylphenyl)propionic acid |

| CAS Number | 43153-07-7[1][3] |

| Molecular Formula | C₁₀H₁₀O₃[1][3] |

| Molecular Weight | 178.18 g/mol [1][3] |

| Appearance | White to off-white powder or crystals[2] |

Synthesis of Ibuprofen Impurity K

A reliable synthetic route to obtain Ibuprofen Impurity K is essential for its use as a reference standard in analytical methods. A documented method involves the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid.[5]

Synthesis Pathway

The synthesis proceeds via the selective oxidation of the primary alcohol group of the starting material to an aldehyde, yielding Ibuprofen Impurity K.

References

An In-depth Technical Guide to the Toxicological Assessment of Ibuprofen Impurity K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known toxicological information for Ibuprofen (B1674241) Impurity K, outlines the critical data gaps, and presents a recommended framework for its complete toxicological evaluation. Given the scarcity of specific studies on this impurity, this document leverages data from a related ibuprofen impurity to illustrate the necessary experimental designs and data presentation.

Introduction to Ibuprofen Impurity K

Ibuprofen Impurity K, chemically identified as (2RS)-2-(4-Formylphenyl)propionic acid, is a known degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3] It can arise from oxidative and thermal stress during the manufacturing process or storage of ibuprofen-containing products.[1][] As with any pharmaceutical impurity, understanding its toxicological profile is crucial for ensuring patient safety and establishing appropriate limits in drug formulations.

Chemical Properties:

-

Chemical Name: (2RS)-2-(4-Formylphenyl)propionic acid[1][2][3]

-

Synonyms: FPP, 2-(p-Formylphenyl)propionic Acid, Ibuprofen EP Impurity K[2][3]

Publicly Available Safety and Hazard Information

While specific toxicological studies are not publicly available for Ibuprofen Impurity K, its hazard potential has been classified according to the Globally Harmonized System (GHS). This information provides a preliminary indication of its potential health effects.

Table 1: GHS Hazard Classification for Ibuprofen Impurity K

| Hazard Class | Hazard Statement | Signal Word |

| Acute toxicity, oral | H302: Harmful if swallowed | Warning |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |

| (Source: PubChem, Sigma-Aldrich)[2] |

Critical Data Gap: The Need for Comprehensive Toxicological Studies

A thorough review of scientific literature reveals a significant lack of specific toxicological data for Ibuprofen Impurity K. Key missing information includes:

-

In vitro and in vivo toxicity studies: No dedicated studies on cytotoxicity, genotoxicity, or acute, sub-chronic, or chronic toxicity were found.

-

Quantitative toxicological endpoints: Consequently, critical values such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), and IC50 (half-maximal inhibitory concentration) have not been established.

-

Mechanisms of toxicity: There is no information on the potential signaling pathways or mechanisms through which Ibuprofen Impurity K might exert toxic effects.

To address this data gap, a full toxicological assessment is required. The following sections provide a template for such an assessment, using a study on a different ibuprofen degradation product, an ester impurity, as an illustrative example.[9]

Recommended Toxicological Evaluation Framework

The following experimental protocols and data presentation formats are recommended for a thorough toxicological evaluation of Ibuprofen Impurity K, based on a study of an Ibuprofen Ester Impurity.[9]

A bacterial reverse mutation assay (Ames test) is a standard initial screening for mutagenic potential.

Table 2: Illustrative Quantitative Data from Ames Test

| Test Article | Test System | Concentration Range Tested | Metabolic Activation (S9) | Result |

| Ibuprofen Impurity K | S. typhimurium strains | Up to 5000 µ g/plate | With and Without | Data Needed |

| Ibuprofen Ester Impurity (Example) | S. typhimurium strains | Up to 5000 µ g/plate | With and Without | Negative[9] |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

-

Objective: To assess the potential of Ibuprofen Impurity K to induce gene mutations in bacteria.

-

Test System: A set of Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan auxotroph Escherichia coli strain (e.g., WP2 uvrA).

-

Methodology:

-

A preliminary cytotoxicity test is conducted to determine the appropriate concentration range.[9]

-

The main assay involves exposing the bacterial strains to at least five concentrations of the test article, both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Positive and negative (solvent) controls are run in parallel.

-

The mixture is incorporated into a minimal agar (B569324) medium, and plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies is counted. A positive result is indicated by a concentration-dependent increase in revertant colonies and/or a reproducible and significant increase (typically ≥2-fold) compared to the negative control.

A repeated-dose oral toxicity study in rodents is essential for determining the NOAEL.

Table 3: Illustrative Data from a 14-Day Repeated Dose Oral Toxicity Study

| Test Article | Test System | Dose Levels Administered | NOAEL | Key Findings |

| Ibuprofen Impurity K | Wistar Rats | To be determined | Data Needed | Data Needed |

| Ibuprofen Ester Impurity (Example) | Wistar Rats | Up to 100 mg/kg (of solubilized Ibuprofen with 5.9% impurity) | 5.9 mg/kg (for the impurity)[9] | The toxicity profile was comparable to solubilized Ibuprofen without the impurity at 100 mg/kg.[9] |

Experimental Protocol: 14-Day Repeated Dose Oral Toxicity Study

-

Objective: To evaluate the safety of Ibuprofen Impurity K after daily oral administration for 14 days and to establish a NOAEL.[9]

-

Test System: Wistar rats, with an equal number of males and females per group.[9]

-

Methodology:

-

At least three dose groups and a vehicle control group are used.

-

The test article is administered daily by oral gavage for 14 consecutive days.

-

Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.[9]

-

Ophthalmoscopic examinations are performed at the beginning and end of the study.[9]

-

-

Terminal Procedures:

-

At the end of the study, blood samples are collected for hematology and clinical chemistry analyses.

-

A complete necropsy is performed, and the weights of major organs are recorded.

-

Tissues are preserved for histopathological examination.

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the standard processes for evaluating the toxicology of a pharmaceutical impurity.

Conclusion and Future Directions

The available information on Ibuprofen Impurity K is insufficient to perform a comprehensive risk assessment. While GHS classifications provide initial warnings, they are not a substitute for detailed toxicological studies. To ensure patient safety, it is imperative that the data gaps are filled. This guide proposes a clear pathway for the toxicological evaluation of Ibuprofen Impurity K, including genotoxicity and repeated-dose systemic toxicity studies. The generation of these data will enable the establishment of a scientifically justified specification limit for this impurity in all ibuprofen-containing pharmaceutical products.

References

- 1. Ibuprofen Impurity K - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]

- 2. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ibuprofen EP Impurity K | CAS No- 43153-07-07 [chemicea.com]

- 5. Ibuprofen EP Impurity K | CAS No- 43153-07-7 | Simson Pharma Limited [simsonpharma.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Ibuprofen EP Impurity - K | Manasa Life Sciences [manasalifesciences.com]

- 9. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

Formation Pathways of Ibuprofen Impurity K in Drug Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathways of Ibuprofen (B1674241) Impurity K, a critical degradation product in ibuprofen drug formulations. Understanding the mechanisms and factors influencing its formation is paramount for ensuring the quality, safety, and efficacy of ibuprofen-containing medicines.

Introduction to Ibuprofen Impurity K

Ibuprofen Impurity K is chemically identified as (2RS)-2-(4-Formylphenyl)propanoic acid. It is a known degradation product of ibuprofen that emerges during the manufacturing process and shelf-life of the drug product. Regulatory bodies require strict control over the levels of this and other impurities to guarantee patient safety.

Chemical Structure:

-

Ibuprofen: (2RS)-2-(4-isobutylphenyl)propanoic acid

-

Ibuprofen Impurity K: (2RS)-2-(4-formylphenyl)propanoic acid

The primary structural difference is the oxidation of the isobutyl group in ibuprofen to a formyl group in Impurity K.

Primary Formation Pathways

The formation of Ibuprofen Impurity K is predominantly attributed to two key factors: oxidative and thermal stress on the ibuprofen molecule and interactions with pharmaceutical excipients .

Oxidative and Thermal Degradation

Forced degradation studies are instrumental in elucidating the degradation pathways of drug substances. These studies involve subjecting the active pharmaceutical ingredient (API) and the drug product to exaggerated stress conditions to accelerate degradation and identify potential impurities.

While specific quantitative kinetic data for the formation of Impurity K is not extensively available in publicly accessible literature, forced degradation studies consistently identify it as a product of oxidative and thermal stress.[1] The isobutyl side chain of ibuprofen is susceptible to oxidation, leading to the formation of the formyl group characteristic of Impurity K. Elevated temperatures can accelerate this oxidative process.

The following table summarizes the typical conditions under which Ibuprofen Impurity K is formed during forced degradation studies, although specific percentages of Impurity K formation are not consistently reported across studies.

| Stress Condition | Typical Reagents/Parameters | Outcome |

| Oxidative Stress | Hydrogen peroxide (H₂O₂) | Formation of oxidative degradation products, including Impurity K. |

| Thermal Stress | Elevated temperatures (e.g., 70°C) and humidity (e.g., 75% RH) | Acceleration of degradation, leading to the formation of various impurities, including Impurity K.[2][3] |

| Acid Hydrolysis | Strong acids (e.g., 1.0N HCl) | Primarily assesses the stability of the ester and amide linkages, with some potential for degradation of the main molecule. |

| Base Hydrolysis | Strong bases (e.g., 1.0N NaOH) | Can lead to the degradation of the ibuprofen molecule. |

| Photolytic Stress | Exposure to UV and visible light | Can induce photodegradation, although the specific formation of Impurity K under these conditions is less documented than under oxidative and thermal stress. |

Interaction with Excipients

The interaction between ibuprofen and pharmaceutical excipients is a significant factor in the formation of impurities. Certain excipients can either directly react with the ibuprofen molecule or act as catalysts in degradation reactions.

Studies have indicated that excipients such as polyethylene glycol (PEG) and polysorbate 80 can accelerate the degradation of ibuprofen, leading to an increased formation of degradation products.[2][3] While these studies primarily focused on the overall degradation of ibuprofen, it is plausible that this accelerated degradation contributes to higher levels of Impurity K.

Proposed Formation Mechanism

The precise chemical mechanism for the oxidation of the isobutyl group of ibuprofen to the formyl group of Impurity K is not extensively detailed in the available literature. However, a plausible pathway involves a free-radical mediated oxidation process.

Caption: Proposed high-level oxidation pathway of Ibuprofen to Impurity K.

Experimental Protocols for Analysis

The analysis of ibuprofen and its impurities, including Impurity K, is predominantly carried out using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Sample Preparation for Forced Degradation Studies

A generalized protocol for preparing samples for forced degradation studies is as follows:

-

Stock Solution Preparation: Prepare a stock solution of ibuprofen standard in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Stress Conditions:

-

Acid Degradation: Treat the stock solution with a strong acid (e.g., 1.0N HCl) and heat for a specified period.

-

Base Degradation: Treat the stock solution with a strong base (e.g., 1.0N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a specific temperature for a defined duration.

-

-

Neutralization and Dilution: After the stress period, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.

References

Spectroscopic Identification of Ibuprofen Impurity K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of Ibuprofen (B1674241) Impurity K, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this specific impurity, along with the experimental protocols for its analysis. The information presented is crucial for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry.

Introduction to Ibuprofen Impurity K

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). During its synthesis and storage, various impurities can form, which must be identified and controlled to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity K is a known process-related impurity and degradation product. Its chemical structure, molecular formula, and molecular weight are provided below.

-

Chemical Name: (2RS)-2-(4-formylphenyl)propanoic acid[1]

-

Synonyms: Ibuprofen BP Impurity K[1]

-

CAS Number: 43153-07-7[1]

-

Molecular Formula: C₁₀H₁₀O₃[1]

-

Molecular Weight: 178.18 g/mol [1]

The presence of an aldehyde functional group in Impurity K, in place of the isobutyl group in ibuprofen, significantly alters its chemical properties and necessitates distinct analytical methods for its identification and quantification.

Spectroscopic Data and Analysis

The following sections present the key spectroscopic data for Ibuprofen Impurity K, organized by technique. These data are essential for the unambiguous identification of this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Ibuprofen Impurity K

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 12.51 | s | 1H | -COOH |

| 9.98 | s | 1H | -CHO |

| 7.87 | d | 2H | Aromatic CH |

| 7.51 | d | 2H | Aromatic CH |

| 3.81 | q | 1H | -CH(CH₃) |

| 1.39 | d | 3H | -CH(CH₃) |

Data sourced from Korean Patent KR101475136B1. The patent mentions the use of a Bruker 400MHz spectrometer.

¹³C NMR Spectroscopy

While specific literature with a complete list of ¹³C NMR chemical shifts for Ibuprofen Impurity K was not publicly available in the conducted search, the expected chemical shifts can be predicted based on the structure. The carbonyl carbons of the carboxylic acid and aldehyde would appear significantly downfield (typically >170 ppm and >190 ppm, respectively). The aromatic carbons would resonate in the 120-150 ppm region, and the aliphatic carbons would be found upfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For Ibuprofen Impurity K, the expected molecular ion peak would correspond to its molecular weight.

Table 2: Mass Spectrometry Data for Ibuprofen Impurity K

| m/z | Interpretation |

| 178.18 | [M]⁺ (Molecular Ion) |

| 161 | [M-OH]⁺ |

| 133 | [M-COOH]⁺ |

Note: The fragmentation pattern is predicted based on the structure of (2RS)-2-(4-formylphenyl)propanoic acid. The loss of the hydroxyl group (-OH) and the carboxylic acid group (-COOH) are common fragmentation pathways for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for Ibuprofen Impurity K

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1720 | C=O stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Aldehyde) |

| ~1600, ~1450 | C=C stretch (Aromatic ring) |

| ~2820, ~2720 | C-H stretch (Aldehyde) |

Note: These are expected characteristic absorption bands for the functional groups present in Ibuprofen Impurity K.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the analysis of Ibuprofen Impurity K.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Ibuprofen Impurity K reference standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Vortex the tube until the sample is completely dissolved.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 25 °C

-

¹H NMR:

-

Pulse Program: Standard zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

-

¹³C NMR:

-

Pulse Program: Standard zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Mass Spectrometry (LC-MS)

Sample Preparation:

-

Prepare a stock solution of Ibuprofen Impurity K in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to achieve separation from ibuprofen and other impurities.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Full scan to determine the molecular ion, followed by product ion scan (MS/MS) for fragmentation analysis.

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid Ibuprofen Impurity K reference standard directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (Example):

-

Spectrometer: FTIR Spectrometer with an ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic identification of Ibuprofen Impurity K and the logical relationship between the spectroscopic techniques for structure elucidation.

Caption: General workflow for the spectroscopic identification of Ibuprofen Impurity K.

Caption: Logical relationship of spectroscopic data for structure confirmation.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary suite of tools for the unambiguous identification of Ibuprofen Impurity K. By comparing the data obtained from an unknown sample with that of a certified reference standard, pharmaceutical scientists can confidently identify and quantify this impurity, ensuring the quality and safety of ibuprofen drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis of pharmaceuticals.

References

In-Depth Technical Guide: Physical and Chemical Properties of (2RS)-2-(4-Formylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2RS)-2-(4-Formylphenyl)propionic acid, also known by its IUPAC name 2-(4-formylphenyl)propanoic acid and as Ibuprofen Impurity K, is a key chemical intermediate and a known degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2] Its presence in Ibuprofen samples can be an indicator of degradation due to oxidative and thermal stress.[1] Consequently, understanding its physical and chemical properties is crucial for quality control, stability studies, and in the synthesis of related pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with general methodologies for their determination.

Chemical Identification

This section provides key identifiers for (2RS)-2-(4-Formylphenyl)propionic acid.

| Identifier | Value |

| IUPAC Name | 2-(4-formylphenyl)propanoic acid[3] |

| CAS Number | 43153-07-7[1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₀H₁₀O₃[1][2][4][12][8][9][10] |

| Molecular Weight | 178.18 g/mol [1][2][3][4][7][12][9][10][11] |

| Synonyms | Ibuprofen Impurity K, (2RS)-2-(4-Formylphenyl)propanoic acid, 2-(p-Formylphenyl)propionic acid, 4-Formyl-α-methylbenzeneacetic acid, rac 2-(4-Formylphenyl)propionic Acid[1][3][4][6][12] |

Physical Properties

The physical properties of (2RS)-2-(4-Formylphenyl)propionic acid are summarized in the table below. It is important to note that much of the publicly available data is predicted or qualitative.

| Property | Value/Description |

| Appearance | White to off-white or pale yellow solid/powder/crystals.[4][12][9][10] |

| Melting Point | >75°C[12][9] (Note: Some sources state "N/A"[1][10]) |

| Boiling Point | 352.3 ± 17.0 °C (Predicted)[1][12][9] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted)[1][12][9] |

| Solubility | Slightly soluble in DMSO and Methanol.[1][4][12][9] |

| pKa | 4.11 ± 0.10 (Predicted)[1][12][9] |

Chemical Properties and Reactivity

(2RS)-2-(4-Formylphenyl)propionic acid possesses two primary functional groups that dictate its chemical reactivity: a carboxylic acid group and an aldehyde group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and salt formation with bases.

-

Aldehyde Group: The aldehyde group is susceptible to oxidation to a carboxylic acid and can participate in reactions such as Schiff base formation with primary amines.[13]

-

Stability: The compound is known to be a thermal and oxidative degradation product of Ibuprofen.[1][4][12][9] It should be protected from light and moisture and is stable for at least 2 years when stored at -20°C.[4]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of (2RS)-2-(4-Formylphenyl)propionic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Data (Source 1): δ 12.51 (s, 1H), 9.98 (s, 1H), 7.87 (d, 2H), 7.51 (d, 2H), 3.81 (q, 1H), 1.39 (d, 3H).

-

¹H NMR Data (Source 2): δ 12.50 (s, 1H), 9.99 (s, 1H), 7.58 (d, 2H), 7.53 (d, 2H), 3.83 (m, 1H), 1.40 (d, 3H).

Interpretation:

-

The singlet at ~12.5 ppm is characteristic of the acidic proton of the carboxylic acid.

-

The singlet at ~9.98 ppm corresponds to the aldehydic proton.

-

The doublets in the aromatic region (~7.5-7.9 ppm) are indicative of the para-substituted benzene (B151609) ring.

-

The quartet at ~3.8 ppm and the doublet at ~1.4 ppm are characteristic of the ethyl group attached to the chiral center.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

-

¹³C NMR: Expected signals would include those for the carboxyl carbon, aldehyde carbon, aromatic carbons, and the aliphatic carbons of the propionic acid side chain.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of both the carboxylic acid and the aldehyde, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z = 178.18.

Experimental Protocols

This section outlines generalized experimental protocols for determining the key physical and chemical properties of (2RS)-2-(4-Formylphenyl)propionic acid.

Melting Point Determination

A common method for determining the melting point of a crystalline solid is the capillary method.

References

- 1. Cas 43153-07-7,(2RS)-2-(4-FORMYLPHENYL)PROPANOIC ACID | lookchem [lookchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ibuprofen Impurity K - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]

- 5. 43153-07-7|2-(4-Formylphenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 6. Ibuprofen EP Impurity K | CAS No- 43153-07-07 [chemicea.com]

- 7. rac 2-(4-Formylphenyl)propionic Acid (Ibuprofen Impurity K) [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. (2RS)-2-(4-Formylphenyl)propionicacid , pharmaceuticalimpuritystandard , 43153-07-7 - CookeChem [cookechem.com]

- 10. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 11. (2RS)-2-(4-Formylphenyl)propionic acid pharmaceutical impurity standard 43153-07-7 [sigmaaldrich.com]

- 12. (2RS)-2-(4-FORMYLPHENYL)PROPANOIC ACID | 43153-07-7 [chemicalbook.com]

- 13. 2-(4-Formylphenyl)propionic Acid|CAS 43153-07-7 [benchchem.com]

- 14. Ibuprofen EP Impurity K(43153-07-7) 1H NMR [m.chemicalbook.com]

Generating Ibuprofen Impurity K: A Technical Guide to Forced Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for generating Ibuprofen (B1674241) Impurity K, chemically known as (2RS)-2-(4-Formylphenyl)propionic acid, through forced degradation studies. This document provides a comprehensive overview of the stress conditions, experimental protocols, and analytical considerations necessary for the deliberate formation and identification of this specific degradant. The information presented herein is crucial for impurity profiling, stability-indicating method development, and ensuring the quality and safety of Ibuprofen drug products.

Introduction to Ibuprofen and Impurity K

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) valued for its analgesic, anti-inflammatory, and antipyretic properties. Like all pharmaceutical compounds, Ibuprofen is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its efficacy and safety. One such critical degradation product is Impurity K, which is known to form under oxidative and thermal stress conditions.[1] Understanding the pathways and conditions that lead to the formation of Impurity K is a regulatory requirement and a fundamental aspect of robust drug development.

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[2] These studies are integral to developing and validating stability-indicating analytical methods, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Forced Degradation Experimental Protocols

The generation of Ibuprofen Impurity K is primarily achieved through the application of oxidative and thermal stress. The following sections provide detailed experimental protocols synthesized from established scientific literature and guided by ICH principles.

Oxidative Degradation

Oxidative degradation is a common pathway for the formation of Impurity K. This process typically involves exposing a solution of Ibuprofen to an oxidizing agent.

Experimental Protocol:

-

Preparation of Ibuprofen Solution: Prepare a stock solution of Ibuprofen in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, at a concentration of approximately 1 mg/mL.

-

Introduction of Oxidizing Agent: To the Ibuprofen solution, add a solution of hydrogen peroxide (H₂O₂). A common starting concentration for H₂O₂ is 3%, although the concentration may need to be adjusted to achieve the desired level of degradation.

-

Incubation: Store the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, typically ranging from a few hours to several days. The reaction should be monitored periodically.

-

Reaction Termination: After the desired level of degradation is achieved (typically 5-20% degradation of the parent drug), the reaction can be quenched by adding a substance that neutralizes the oxidizing agent, such as a sodium bisulfite solution.

-

Sample Analysis: The resulting solution is then diluted with an appropriate mobile phase and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify Impurity K.

Thermal Degradation

Elevated temperatures can also induce the degradation of Ibuprofen to form Impurity K. Thermal stress studies can be performed on both the solid drug substance and solutions.

Experimental Protocol:

-

Solid State Degradation: Place a known quantity of Ibuprofen powder in a suitable container, such as a glass vial, and expose it to a high temperature in a calibrated oven. A typical temperature for thermal stress testing is 105-110°C.[3] The duration of exposure can range from several hours to several days.

-

Solution State Degradation: Prepare a solution of Ibuprofen in a suitable solvent (e.g., water, methanol, or a buffer solution) and heat it at a controlled temperature (e.g., 60-80°C) for a specified period.

-

Sample Preparation for Analysis: After the stress period, the solid sample is dissolved in a suitable solvent, while the solution sample may be diluted as necessary.

-

Sample Analysis: The prepared samples are then analyzed by HPLC to determine the extent of degradation and the amount of Impurity K formed.

Quantitative Data Summary

The following tables summarize the conditions and potential outcomes of forced degradation studies aimed at generating Ibuprofen Impurity K. It is important to note that the precise yield of Impurity K can vary depending on the specific experimental conditions.

| Stress Condition | Stress Agent/Parameter | Temperature | Duration | Expected Observations |

| Oxidative | Hydrogen Peroxide (e.g., 3%) | Room Temperature / 40°C | Hours to Days | Formation of Impurity K and other oxidative degradants. |

| Thermal (Solid) | Heat | 105-110°C | Days | Formation of Impurity K and other thermal degradants.[3] |

| Thermal (Solution) | Heat | 60-80°C | Hours to Days | Formation of Impurity K and other degradants. |

Note: The quantitative yield of Impurity K is highly dependent on the specific reaction conditions and should be determined experimentally.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the detection and quantification of Ibuprofen and its degradation products, including Impurity K. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.

Typical HPLC Parameters:

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: UV detection at a wavelength where both Ibuprofen and Impurity K have significant absorbance (e.g., 220 nm or 254 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: A standard injection volume of 10-20 µL is generally used.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used for the definitive identification and structural elucidation of Impurity K and other degradation products.[4][5]

Visualizing the Degradation Pathway and Workflow

Logical Degradation Pathway

The formation of Ibuprofen Impurity K involves the oxidation of the isobutyl side chain of the Ibuprofen molecule. The following diagram illustrates a logical pathway for this transformation.

Caption: Logical pathway for the formation of Ibuprofen Impurity K.

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study to generate and analyze Ibuprofen Impurity K.

Caption: Workflow for forced degradation study of Ibuprofen.

Conclusion

The generation of Ibuprofen Impurity K through forced degradation studies is a critical step in ensuring the quality and safety of Ibuprofen-containing drug products. By applying controlled oxidative and thermal stress, researchers can effectively produce this impurity for analytical method development and validation. The detailed protocols and workflows presented in this guide provide a solid foundation for scientists and drug development professionals to conduct these essential studies in a systematic and reproducible manner. A thorough understanding of the degradation pathways of Ibuprofen is paramount for the development of stable formulations and for meeting stringent regulatory requirements.

References

- 1. Ibuprofen Impurity K - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. US5185373A - Inhibition of thermal degradation of ibuprofen - Google Patents [patents.google.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Purity: A Technical Guide to the Isolation and Purification of Ibuprofen Impurity K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the techniques and methodologies for the isolation and purification of Ibuprofen Impurity K, a known degradation and process-related impurity of Ibuprofen. Understanding the isolation and characterization of such impurities is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines experimental protocols for chromatographic separation and crystallization, supported by quantitative data and logical workflow diagrams to aid researchers in their analytical and purification endeavors.

Introduction to Ibuprofen Impurity K

Ibuprofen Impurity K, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid, is a significant impurity in the manufacturing and stability testing of Ibuprofen. It is recognized by major pharmacopeias, including the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP). The presence of this impurity can arise from the manufacturing process or as a degradation product under oxidative and thermal stress conditions. Its effective isolation and purification are paramount for use as a reference standard in analytical method development, validation, and quality control of Ibuprofen drug substances and products.

Chemical and Physical Properties:

| Property | Value | Reference |

| Chemical Name | (2RS)-2-(4-formylphenyl)propanoic acid | |

| Synonyms | 4-Formyl-α-methylbenzeneacetic Acid, 2-(p-Formylphenyl)propionic Acid | |

| CAS Number | 43153-07-7 | |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Purity (Commercial Reference Standards) | ≥95% to ≥98% (by HPLC) |

Analytical and Preparative Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the analysis and purification of Ibuprofen Impurity K. While analytical methods focus on detection and quantification, preparative HPLC is employed for the isolation of the impurity in larger quantities.

Analytical HPLC Methodology

A robust analytical HPLC method is the foundation for developing a preparative separation. Several reversed-phase HPLC methods have been developed for the simultaneous determination of Ibuprofen and its related compounds.

Typical Analytical HPLC Parameters:

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Sodium Phosphate (B84403) Buffer (pH 6.9) |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Time-based gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 214 nm |

| Injection Volume | 5 µL |

The above parameters are based on a published method for the separation of Ibuprofen and 17 related compounds and serve as a strong starting point for analytical method development.

Experimental Protocol: Preparative HPLC

The following is a suggested starting protocol for the preparative isolation of Ibuprofen Impurity K from a crude mixture, adapted from established analytical methods. Optimization will be necessary based on the specific composition of the starting material and the desired purity and yield.

Objective: To isolate Ibuprofen Impurity K with a purity of ≥98%.

Materials and Equipment:

-

Crude mixture containing Ibuprofen Impurity K

-

Preparative HPLC system with a fraction collector

-

Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

HPLC grade acetonitrile, sodium phosphate monobasic, and water

-

0.22 µm filters for mobile phase and sample preparation

-

Rotary evaporator

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 10 mM Sodium Phosphate Buffer. Dissolve the appropriate amount of sodium phosphate monobasic in HPLC grade water, adjust the pH to 6.9 with a suitable base (e.g., dilute sodium hydroxide), and filter through a 0.22 µm membrane filter.

-

Prepare Mobile Phase B: HPLC grade acetonitrile. Filter through a 0.22 µm membrane filter.

-

Degas both mobile phases before use.

-

-

Sample Preparation:

-

Dissolve a known quantity of the crude mixture in a minimal amount of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

Flow Rate: 15-20 mL/min (adjust based on column dimensions and particle size)

-

Detection: UV at 214 nm

-

Column Temperature: 40 °C

-

Injection Volume: To be determined based on column loading studies. Start with a small injection to determine the retention time and then gradually increase the load.

-

Gradient Program (Suggested Starting Point):

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 40 40 60 45 10 90 50 10 90 51 90 10 | 60 | 90 | 10 |

-

-

Fraction Collection:

-

Identify the retention time of Ibuprofen Impurity K from analytical runs or a preliminary small-scale preparative run.

-

Set the fraction collector to collect the eluent corresponding to the peak of Impurity K.

-

-

Post-Purification Processing:

-

Combine the collected fractions containing the purified Impurity K.

-

Remove the acetonitrile from the collected fractions using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

-

The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified impurity.

-

Dry the final product under vacuum.

-

-

Purity Analysis:

-

Analyze the purity of the isolated material using the analytical HPLC method described in section 2.1.

-

Purification by Crystallization

Crystallization is an effective final purification step to obtain high-purity Ibuprofen Impurity K, especially after initial purification by another method like preparative HPLC or from a synthesis reaction mixture.

Experimental Protocol: Crystallization

This protocol is based on methods described for the synthesis and purification of (2RS)-2-(4-formylphenyl)propanoic acid.

Objective: To further purify Ibuprofen Impurity K to >99% purity.

Materials and Equipment:

-

Partially purified Ibuprofen Impurity K

-

Ethyl acetate (B1210297)

-

A saturated hydrocarbon solvent (e.g., hexane (B92381) or heptane)

-

Crystallization vessel (e.g., Erlenmeyer flask)

-

Heating mantle or water bath

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and vacuum flask

-

Vacuum oven

Procedure:

-

Dissolution:

-

Place the partially purified Ibuprofen Impurity K in the crystallization vessel.

-

Add a minimal amount of ethyl acetate to dissolve the solid at a slightly elevated temperature (e.g., 40-50 °C) with stirring. Ensure complete dissolution.

-

-

Antisolvent Addition:

-

While stirring the warm solution, slowly add the saturated hydrocarbon solvent (antisolvent) until the solution becomes slightly turbid, indicating the onset of precipitation.

-

-

Cooling and Crystallization:

-

Remove the vessel from the heat source and allow it to cool slowly to room temperature with continuous, gentle stirring.

-

Once at room temperature, place the vessel in an ice bath for at least one hour to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture (ethyl acetate/hydrocarbon) to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.

-

-

Purity Assessment:

-

Determine the purity of the final product by analytical HPLC and characterize its identity using spectroscopic methods such as NMR and Mass Spectrometry.

-

Workflow and Visualization

The overall process for the isolation and purification of Ibuprofen Impurity K can be visualized as a sequential workflow.

Caption: Workflow for the isolation and purification of Ibuprofen Impurity K.

Conclusion

The isolation and purification of Ibuprofen Impurity K are essential for the quality control of Ibuprofen. This guide provides a comprehensive framework, including detailed experimental protocols for preparative HPLC and crystallization, to assist researchers in obtaining this impurity at a high purity level. The provided workflows and quantitative data serve as a valuable resource for method development and implementation in a pharmaceutical research and development setting. It is important to note that the provided protocols are starting points and may require optimization based on the specific characteristics of the starting material and the desired final product specifications.

Stability of Ibuprofen Impurity K: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ibuprofen Impurity K, a known degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Understanding the stability profile of this impurity is critical for ensuring the quality, safety, and efficacy of Ibuprofen drug products. This document summarizes key information regarding its formation, potential degradation pathways, and recommended analytical methodologies for its assessment.

Introduction to Ibuprofen Impurity K

Ibuprofen Impurity K is chemically identified as (2RS)-2-(4-Formylphenyl)propionic acid.[1][2][3][4] It is a significant degradation product of Ibuprofen that primarily forms under oxidative and thermal stress conditions.[5][6] As a result, its presence and concentration are critical quality attributes that are closely monitored during the manufacturing and storage of Ibuprofen active pharmaceutical ingredient (API) and finished drug products.

Table 1: Chemical and Physical Properties of Ibuprofen Impurity K

| Property | Value |

| Chemical Name | (2RS)-2-(4-Formylphenyl)propionic acid |

| Synonyms | 4-Formyl-α-methylbenzeneacetic acid, FPP |

| CAS Number | 43153-07-7[2][3][4][7] |

| Molecular Formula | C₁₀H₁₀O₃[2][3][4][5][7] |

| Molecular Weight | 178.18 g/mol [2][3][5][7] |

| Appearance | White to off-white powder or crystals[5] |

| Solubility | Soluble in DMSO and methanol[5] |

Formation and Degradation Pathways

Ibuprofen Impurity K is not typically formed during the synthesis of Ibuprofen but rather as a result of its degradation. The primary pathways leading to its formation are oxidation and thermal stress.

Caption: Formation of Ibuprofen Impurity K from Ibuprofen and its potential degradation.

While specific experimental data on the degradation of isolated Ibuprofen Impurity K is not extensively available in public literature, its chemical structure suggests a likely degradation pathway. The aldehyde (formyl) group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2-(4-carboxyphenyl)propionic acid.[8]

Stability Profile and Storage

Ibuprofen Impurity K is commercially available as a reference standard. For long-term storage, it is recommended to keep it at -20°C, protected from light and moisture.[5] Under these conditions, it is considered stable for at least two years.[5]

Forced degradation studies on Ibuprofen provide insights into the conditions under which Impurity K is formed and may degrade. These studies are essential for developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Conditions for Ibuprofen (Leading to Impurity K Formation)

| Stress Condition | Reagent/Method | Typical Duration | Observations for Ibuprofen |

| Acid Hydrolysis | 1.0N HCl | 24 hours | Ibuprofen is relatively stable. |

| Base Hydrolysis | 1.0N NaOH | 24 hours | Significant degradation of Ibuprofen observed. |

| Oxidation | 3-10% H₂O₂ | 24 hours | Significant degradation of Ibuprofen and formation of oxidative impurities.[9] |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Up to 10 days | Degradation of Ibuprofen observed. |

| Photodegradation | Exposure to UV or sunlight | Variable | Photolytic degradation can occur.[8] |

Note: The information in this table is based on forced degradation studies of Ibuprofen, not isolated Impurity K. The conditions are relevant as they indicate the environments where Impurity K is likely to be present and potentially further degrade.

Experimental Protocols for Stability Assessment

General Experimental Workflow

Caption: General workflow for forced degradation studies of Ibuprofen Impurity K.

Detailed Methodologies

Objective: To evaluate the stability of Ibuprofen Impurity K under various stress conditions and to identify potential degradation products.

Materials:

-

Ibuprofen Impurity K reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphate (B84403) buffer

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) with a UV or Photodiode Array (PDA) detector.

-

pH meter

-

Analytical balance

-

Oven

-

Photostability chamber

Chromatographic Conditions (Example): A stability-indicating method should be used. An example method could be:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Ibuprofen Impurity K in a volumetric flask with a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a known concentration.

-

Forced Degradation Studies:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0N HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 1.0N NaOH, and dilute to the initial concentration with the solvent.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1.0N HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-10% H₂O₂. Keep the solution at room temperature for a specified period. At various time points, withdraw samples and dilute to the initial concentration.

-

Thermal Degradation: Expose a solid sample of Impurity K and a solution of Impurity K to dry heat in an oven at a controlled temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose a solution of Impurity K to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples, along with a non-degraded control sample, using the validated stability-indicating HPLC/UPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation of Ibuprofen Impurity K in each stressed sample.

-

Identify and quantify any degradation products formed.

-

Assess the peak purity of the Impurity K peak to ensure no co-eluting peaks are present.

-

Conclusion

Ibuprofen Impurity K is a critical process- and degradation-related impurity of Ibuprofen that requires careful monitoring. While it is known to form under oxidative and thermal stress, its own stability profile is not extensively documented in publicly available literature. The information and methodologies presented in this guide provide a framework for researchers and drug development professionals to understand the known characteristics of Ibuprofen Impurity K and to design and execute studies to further elucidate its stability. A thorough understanding of the stability of this and other impurities is paramount for the development of safe, effective, and high-quality pharmaceutical products.

References

- 1. (2RS)-2-(4-FORMYLPHENYL)PROPANOIC ACID | 43153-07-7 [chemicalbook.com]

- 2. (2RS)-2-(4-Formylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 5. 2-(4-formylphenyl)propanoic acid_åå·¥ç¾ç§ [chembk.com]

- 6. CAS 43153-07-7: Ácido bencenoacético, 4-formil-α-metil- [cymitquimica.com]

- 7. [Ibuprofen Related Compound C (0.2 mL/ampule; 3 ampules) (4-isobutylacetophenone)] - CAS [38861-78-8] [store.usp.org]

- 8. researchgate.net [researchgate.net]

- 9. (2RS)-2-(4-Formylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

Genotoxicity Assessment of Ibuprofen Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the genotoxic potential of ibuprofen's degradation products. As a widely used non-steroidal anti-inflammatory drug (NSAID), the environmental presence and potential for degradation of ibuprofen (B1674241) into new chemical entities necessitate a thorough evaluation of their safety profile, particularly concerning genotoxicity. This document summarizes key degradation products, available toxicological data, detailed experimental protocols for genotoxicity assessment, and visual representations of experimental workflows and potential mechanisms of action.

Introduction to Ibuprofen Degradation and Genotoxic Concerns

Ibuprofen, while therapeutically beneficial, undergoes degradation through various pathways, including metabolism in the body and environmental degradation facilitated by factors such as solar radiation.[1] This degradation can lead to the formation of several transformation products.[2] The toxicological profiles of these degradation products are not as well-established as that of the parent compound, and some may pose a greater toxic or genotoxic risk.[2] Assessing the genotoxicity of these products is crucial for both environmental risk assessment and for ensuring the safety of pharmaceutical formulations, where degradation can occur during manufacturing and storage.

Major Degradation Products of Ibuprofen

Several degradation products of ibuprofen have been identified in various studies. The primary products of interest for genotoxicity assessment include:

-

4'-Isobutylacetophenone (B122872) (IBAP): A known impurity and degradation product formed through oxidative and photolytic pathways.[3]

-

4-Acetylbenzoic Acid: A metabolite and environmental degradation product.[4]

-

Hydroxyibuprofens (1-OH, 2-OH, 3-OH): Major metabolites of ibuprofen formed in the human liver, primarily by CYP2C9 enzymes.[5]

The chemical structures of ibuprofen and its key degradation products are illustrated below.

Caption: Chemical structures of Ibuprofen and its major degradation products.

Quantitative Genotoxicity and Cytotoxicity Data

The available quantitative data on the genotoxicity and cytotoxicity of ibuprofen degradation products are limited. The following tables summarize the existing information.

Table 1: In Vitro Genotoxicity Data for Ibuprofen Degradation Products

| Compound | Assay | Test System | Metabolic Activation | Result | Citation |

| 4'-Isobutylacetophenone | Ames Test | S. typhimurium | With and without | Negative | [1] |

| 4-Acetylbenzoic Acid | SOS Chromotest | E. coli | Not specified | Induction of SOS response | [4] |

Table 2: In Vitro Cytotoxicity Data for Ibuprofen Degradation Products

| Compound | Cell Line | Endpoint | Value | Citation |

| 4-Acetylbenzoic Acid | Murine L929 fibroblasts | IC50 | 331.3 µM | [6] |

| 4-Acetylbenzoic Acid | Metastatic melanoma B16 F10 | IC50 | 176 µM | [6] |

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is recommended by regulatory bodies to assess the genotoxic potential of pharmaceutical impurities.[3] Below are detailed methodologies for two key in vitro assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[7]

Objective: To detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Tester Strains: A set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.[8]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[7]

-

Procedure (Plate Incorporation Method):

-

The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible, significant increase at one or more concentrations.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage (clastogenicity) and effects on the mitotic apparatus (aneugenicity).[9]

Objective: To identify substances that cause the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Lines: Mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes are commonly used.

-

Treatment: Cells are exposed to the test compound for a short (3-6 hours) and a long (1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation for the short treatment.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[9]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).

-

Data Analysis: A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Caption: Workflow for the In Vitro Micronucleus Assay.

Potential Signaling Pathways in Genotoxicity

While specific signaling pathways for the genotoxicity of ibuprofen degradation products have not been elucidated, a common mechanism for many chemical genotoxins involves the induction of oxidative stress, leading to DNA damage.

Caption: A generalized signaling pathway for oxidative stress-induced genotoxicity.

Compounds like acetophenones can be metabolized to reactive intermediates that may directly interact with DNA or generate reactive oxygen species (ROS). An imbalance in ROS can lead to oxidative stress, causing damage to cellular macromolecules, including DNA. This can result in single- and double-strand breaks, base modifications, and the formation of DNA adducts. The cell may respond by activating DNA repair pathways and arresting the cell cycle to allow for repair. If the damage is too severe or repair is inaccurate, it can lead to apoptosis or fixation of mutations and chromosomal aberrations, which are hallmarks of genotoxicity.

Discussion and Future Perspectives

The available data on the genotoxicity of ibuprofen degradation products is sparse. While 4'-isobutylacetophenone has been shown to be negative in the Ames test, suggesting it is not a bacterial mutagen, data from mammalian cell assays are needed for a more complete assessment.[1] The induction of the SOS response by 4-acetylbenzoic acid in E. coli indicates a potential for DNA damage, warranting further investigation in higher-level test systems.[4] For the hydroxyibuprofen metabolites, there is a significant lack of publicly available genotoxicity data.

Future research should focus on:

-

Comprehensive Genotoxicity Testing: A full battery of in vitro (Ames, micronucleus, chromosomal aberration) and, if necessary, in vivo genotoxicity tests should be conducted on the major degradation products of ibuprofen.

-

In Silico Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the genotoxic potential of a wider range of degradation products and to prioritize them for experimental testing.[10]

-

Mechanistic Studies: Investigations into the specific molecular mechanisms by which any genotoxic degradation products induce DNA damage are needed to fully understand their risk to human health and the environment.

Conclusion

The assessment of the genotoxic potential of ibuprofen degradation products is an important aspect of both pharmaceutical safety and environmental toxicology. Currently, there is a significant data gap in this area. While some initial data is available for compounds like 4'-isobutylacetophenone and 4-acetylbenzoic acid, a more systematic and comprehensive evaluation of all major degradation products is required. The use of standardized experimental protocols, as outlined in this guide, combined with in silico approaches, will be essential to fill these knowledge gaps and to ensure a complete safety profile for ibuprofen and its related compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. d-nb.info [d-nb.info]

- 3. ec.europa.eu [ec.europa.eu]

- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 5. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 10. Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for HPLC Analysis of Ibuprofen Impurity K

Introduction

Ibuprofen (B1674241) is a widely used non-steroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Ibuprofen Impurity K, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid, is a potential degradation product of ibuprofen that can form under oxidative and thermal stress.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[2][3][4][5]

This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ibuprofen Impurity K. This method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry.

Experimental Protocols

Materials and Reagents

-

Reference Standards: Ibuprofen and Ibuprofen Impurity K (CAS No: 43153-07-7) with known purity.[1][6][7][8]

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

-

Reagents: Orthophosphoric acid (AR grade).

-

Sample: Ibuprofen drug substance or drug product.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the separation and quantification of Ibuprofen Impurity K.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% v/v Orthophosphoric acid in water (55:45 v/v) |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 35 °C[9] |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Diluent: Mobile phase is used as the diluent.

-

Standard Stock Solution of Ibuprofen Impurity K (100 µg/mL): Accurately weigh about 10 mg of Ibuprofen Impurity K reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

-

Sample Solution (for a 200 mg tablet): Accurately weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 200 mg of Ibuprofen to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.

Method Validation and System Suitability

Method validation should be performed according to ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

System Suitability

System suitability tests are an integral part of the analytical method and are used to verify that the chromatographic system is adequate for the analysis to be performed.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the Ibuprofen Impurity K peak. |

| Theoretical Plates | Not less than 2000 for the Ibuprofen Impurity K peak. |

| Relative Standard Deviation (%RSD) | Not more than 5.0% for six replicate injections of the Standard Solution. |

| Resolution | Baseline resolution between Ibuprofen and Ibuprofen Impurity K peaks. |

Results and Data Presentation

The developed HPLC method should effectively separate Ibuprofen Impurity K from the main Ibuprofen peak and other potential impurities. The retention times will be approximately 4.5 minutes for Ibuprofen Impurity K and 7.0 minutes for Ibuprofen under the specified conditions.

Quantification

The amount of Ibuprofen Impurity K in the sample can be calculated using the following formula:

Where:

-

Area_ImpK_Sample = Peak area of Impurity K in the sample chromatogram

-

Area_ImpK_Std = Peak area of Impurity K in the standard chromatogram

-

Conc_Std = Concentration of Impurity K in the standard solution (µg/mL)

-

Conc_Sample = Concentration of the sample (µg/mL)

Table 3: Example Quantitative Data for System Suitability

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 4.52 | 15023 | 1.1 | 3500 |

| 2 | 4.51 | 15105 | 1.2 | 3450 |

| 3 | 4.53 | 14980 | 1.1 | 3520 |

| 4 | 4.52 | 15050 | 1.2 | 3480 |

| 5 | 4.51 | 15120 | 1.1 | 3510 |

| 6 | 4.52 | 15080 | 1.2 | 3490 |

| Mean | 4.52 | 15060 | 1.15 | 3492 |

| %RSD | 0.18% | 0.35% | - | - |

Visualizations

Caption: Workflow for HPLC Method Development.

Caption: Interdependencies in Method Validation.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of Ibuprofen Impurity K in bulk drug and pharmaceutical dosage forms. The method is specific, as demonstrated by its ability to separate the impurity from the main active ingredient. Adherence to the system suitability criteria will ensure the generation of accurate and reproducible results, which is critical for regulatory compliance and ensuring product quality. Forced degradation studies are recommended to further confirm the stability-indicating nature of this method.[10][11][12][13]

References

- 1. Ibuprofen Impurity K - CAS-Number 43153-07-7 - Order from Chemodex [chemodex.com]

- 2. gmpinsiders.com [gmpinsiders.com]

- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fda.gov [fda.gov]

- 6. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. epichem.com [epichem.com]

- 9. Related Substances study in Ibuprofen Raw Materials and Its Preparations [journal11.magtechjournal.com]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmtech.com [pharmtech.com]

- 13. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS for the Ultrasensitive Detection of Ibuprofen Impurity K

Introduction

Ibuprofen (B1674241) is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug manufacturing and quality control to ensure the safety and efficacy of the final product. Ibuprofen Impurity K, chemically known as (2RS)-2-(4-formylphenyl)propanoic acid, is a potential impurity that can arise during the synthesis or degradation of ibuprofen.[1][2] Its monitoring is essential to maintain the quality of ibuprofen drug products. This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Ibuprofen Impurity K.

Experimental Protocols

1. Materials and Reagents

-

Ibuprofen Impurity K certified reference material (CRM)[3]

-

Ibuprofen reference standard

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Ibuprofen tablets

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm)

2. Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Ibuprofen Impurity K reference standard in 100 mL of methanol.

-